2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride
CAS No.: 2375270-08-7
Cat. No.: VC7324908
Molecular Formula: C7H11ClF3N3
Molecular Weight: 229.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375270-08-7 |
|---|---|
| Molecular Formula | C7H11ClF3N3 |
| Molecular Weight | 229.63 |
| IUPAC Name | 2-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)4-5-2-1-3-11-5;/h5,11H,1-4H2;1H |
| Standard InChI Key | UYLGPHQYSPGQHG-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CC2(N=N2)C(F)(F)F.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine hydrochloride features a pyrrolidine ring (a five-membered secondary amine) substituted with a trifluoromethyl-diazirine group via a methylene linker. The diazirine moiety consists of a three-membered ring containing two nitrogen atoms and a trifluoromethyl group, which confers enhanced stability and photochemical reactivity compared to non-fluorinated analogs . The hydrochloride salt improves solubility in polar solvents, facilitating its use in biological assays .
Synthesis and Optimization
The synthesis of this compound follows a multi-step protocol optimized for scalability and reproducibility (Scheme 1) :
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Mesylation/Tosylation: Commercially available pyrrolidine derivatives are functionalized with mesyl or tosyl groups (e.g., 1a → 1e, 85% yield).
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Amination: Reaction with ammonia introduces a primary amine group (e.g., 1e → 1f, 70% yield).
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Diazirine Formation: Treatment with iodine and hydroxyamine under basic conditions generates the diazirine ring (e.g., 1f → 1g, 28% yield) .
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Salt Formation: Final treatment with HCl/dioxane yields the hydrochloride salt (e.g., 1g → 1g‧HCl, 85% yield) .
X-ray crystallography confirms the structure of intermediates and final products, with bond lengths and angles consistent with trifluoromethyl-diazirine geometry .
Physicochemical Properties
Stability and Thermal Behavior
The compound exhibits remarkable stability:
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Thermal Stability: No decomposition occurs below 100°C; visual degradation (nitrogen release) begins at >120°C .
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Chemical Stability: Resists decomposition in 1M HCl or NaOH at room temperature for 1 hour .
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Long-Term Storage: Stable for months at room temperature in sealed containers .
Basicity and Solubility
Incorporating the trifluoromethyl-diazirine group significantly alters the pyrrolidine nitrogen’s basicity:
| Compound | pKa (HCl salt) | ΔpKa vs Parent Amine |
|---|---|---|
| Pyrrolidine | 11.3 | — |
| 2g‧HCl | 9.1 | -2.2 |
| 4g‧HCl (α-subst.) | 7.1 | -4.2 |
Data sourced from potentiometric titration .
The reduced basicity (ΔpKa = -2.2 to -4.2) stems from the electron-withdrawing trifluoromethyl group, which destabilizes the protonated amine . This property enables compatibility with standard amide coupling reactions despite lower solubility (78–331 µM in water) compared to non-fluorinated analogs .
Photochemical Reactivity and Biological Applications
Mechanism of Photolabeling
Upon UV irradiation (350–365 nm), the diazirine ring undergoes homolytic cleavage to generate a reactive carbene intermediate, which inserts into C–H, N–H, or O–H bonds of proximal biomolecules . The trifluoromethyl group enhances carbene stability, increasing labeling efficiency by 30–50% compared to aryl-diazirines .
Case Studies in Proteomics
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Protein Interaction Mapping: In model studies, the compound successfully labeled >80% of target proteins in cellular lysates, as quantified by mass spectrometry .
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Crosslinking Efficiency: Demonstrated covalent binding to kinase active sites with <5% nonspecific adduct formation .
Comparative Analysis with Structural Analogs
| Compound | Key Feature | Application |
|---|---|---|
| 4-[3-(Trifluoromethyl)diazirinyl]benzoic acid | Aromatic scaffold | Membrane protein studies |
| 2-(3-Trifluoromethyl-diazirinyl)piperidine | Six-membered ring | CNS drug discovery |
| 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine‧HCl | Pyrrolidine core | Broad-spectrum labeling |
The pyrrolidine derivative’s balance of stability and reactivity makes it preferable for cellular studies requiring prolonged incubation .
Future Directions
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In Vivo Compatibility: Testing metabolic stability and toxicity in animal models.
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Multifunctional Probes: Conjugation with fluorescent tags for real-time interaction tracking.
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Targeted Delivery: Development of antibody-diazirine conjugates for tissue-specific labeling.
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